alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol: is a chemical compound that features a piperazine ring substituted with a phenyl group and a p-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol typically involves the reaction of p-methoxybenzyl chloride with 4-phenylpiperazine in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a low temperature to ensure selectivity and yield . The product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: DDQ, ceric ammonium nitrate (CAN), or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: p-Methoxybenzaldehyde.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and other bioactive compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new therapeutic agents .
Medicine: Its unique structure allows for the modulation of various biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes .
Mechanism of Action
The mechanism of action of alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the phenyl group contribute to its binding affinity and selectivity. The compound can modulate various signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Benzylpiperazine: A piperazine derivative with a benzyl group instead of a p-methoxybenzyl group.
Phenylpiperazine: A simpler derivative with only a phenyl group attached to the piperazine ring.
Methoxybenzylpiperazine: A compound with a methoxybenzyl group but lacking the phenyl group.
Uniqueness: Alpha-(p-Methoxybenzyl)-4-phenyl-1-piperazineethanol is unique due to the presence of both the p-methoxybenzyl and phenyl groups. This dual substitution enhances its chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
74037-83-5 |
---|---|
Molecular Formula |
C20H26N2O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C20H26N2O2/c1-24-20-9-7-17(8-10-20)15-19(23)16-21-11-13-22(14-12-21)18-5-3-2-4-6-18/h2-10,19,23H,11-16H2,1H3 |
InChI Key |
XIKHTMGVSBIVJU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.